Product packaging for 1-Methoxy-2-naphthylamine(Cat. No.:CAS No. 3178-03-8)

1-Methoxy-2-naphthylamine

Cat. No.: B11912889
CAS No.: 3178-03-8
M. Wt: 173.21 g/mol
InChI Key: DZCCNHQOMASNEB-UHFFFAOYSA-N
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Description

1-Methoxy-2-naphthylamine is a chemical compound of interest in synthetic organic chemistry and materials science research. As a naphthylamine derivative, it serves as a versatile building block for the synthesis of more complex organic molecules and functional materials . Researchers utilize this compound in the development of novel dyes and pigments, given the historical use of naphthylamine structures in creating colorants . It may also find application as a precursor or intermediate in pharmaceutical research and in the synthesis of compounds with potential biological activity. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B11912889 1-Methoxy-2-naphthylamine CAS No. 3178-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3178-03-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-methoxynaphthalen-2-amine

InChI

InChI=1S/C11H11NO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,12H2,1H3

InChI Key

DZCCNHQOMASNEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)N

Origin of Product

United States

Synthetic Methodologies for 1 Methoxy 2 Naphthylamine and Its Derivatives

Direct Synthesis Approaches to 1-Methoxy-2-naphthylamine

Direct synthesis of this compound can be challenging due to the need for regioselective amination of the naphthalene (B1677914) ring. One potential, though less common, approach involves the direct amination of 1-methoxynaphthalene (B125815). This method is often hindered by low yields and the formation of multiple isomers. A more feasible direct approach starts from 1-methoxy-2-nitronaphthalene, which can be synthesized by the nitration of 1-methoxynaphthalene. The subsequent reduction of the nitro group to an amine is a well-established transformation that can be achieved using various reducing agents.

A common method for the reduction of nitronaphthalenes is the use of iron in the presence of an acid, such as hydrochloric acid. This reaction is typically carried out in a protic solvent and involves the transfer of electrons from the metal to the nitro group, followed by protonation steps to yield the corresponding amine.

Table 1: Reduction of 1-Methoxy-2-nitronaphthalene

ReactantReagentsSolventTemperature (°C)Yield (%)
1-Methoxy-2-nitronaphthaleneIron, Hydrochloric AcidEthanol/WaterRefluxHigh

Another direct method could involve the amination of 1-methoxy-2-naphthol, a reaction that falls under the category of amination reactions discussed in the following section.

Amination Reactions in the Preparation of Naphthylamines

Amination reactions are fundamental to the synthesis of naphthylamines and their derivatives. Several named reactions and catalytic strategies have been developed to introduce an amino group onto the naphthalene core.

The Bucherer reaction is a versatile and reversible chemical reaction that converts a naphthol to a naphthylamine in the presence of ammonia and an aqueous sulfite or bisulfite. wikipedia.orglibretexts.orgresearchgate.netorganicreactions.org This reaction is particularly valuable for the synthesis of 2-naphthylamine (B18577) derivatives. For the synthesis of this compound, the starting material would be 1-methoxy-2-naphthol.

The mechanism of the Bucherer reaction involves the addition of bisulfite to the naphthol, which facilitates the nucleophilic attack of ammonia. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. wikipedia.orglibretexts.org

Table 2: Synthesis of this compound via Bucherer Reaction

Starting MaterialReagentsSolventTemperature (°C)Pressure
1-Methoxy-2-naphtholAmmonia, Sodium BisulfiteWater150-200Autoclave

The German chemist Hans Theodor Bucherer discovered the reversibility and industrial potential of this reaction, which is sometimes also referred to as the Bucherer-Lepetit reaction. wikipedia.orgyoutube.com

Catalytic amination offers a more direct and atom-economical approach to the synthesis of aryl amines. Recent advancements have focused on the direct catalytic amination of naphthalene to naphthylamine using hydroxylamine in the presence of vanadium catalysts. rsc.orgrsc.orgscispace.com This one-step process is considered a greener alternative to traditional nitration and reduction methods. rsc.org

While this method has been primarily demonstrated for the synthesis of unsubstituted naphthylamine, it holds potential for the regioselective amination of substituted naphthalenes like 1-methoxynaphthalene. The choice of catalyst and reaction conditions would be crucial to control the position of amination. The active sites for the amination are believed to be the V-O-V and V=O bonds of the catalyst. researchgate.net

Another strategy involves the C-H amination of N-aryl-2-naphthylamines, catalyzed by chiral phosphoric acids, to introduce an amino group at the C1 position. nih.gov This method is particularly useful for constructing atroposelective naphthalene-1,2-diamines.

Rearrangement reactions provide alternative synthetic routes to naphthylamines, often starting from readily available precursors.

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. chem-station.comwikipedia.orgtcichemicals.comchemistrylearner.com To synthesize this compound via this route, one would start with 1-methoxy-2-naphthalene-carboxamide. The reaction proceeds by treating the amide with a halogen (such as bromine) in a strong base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.orgchemistrysteps.com

Table 3: Hofmann Rearrangement for this compound Synthesis

Starting MaterialReagentsIntermediateProduct
1-Methoxy-2-naphthalene-carboxamideBromine, Sodium Hydroxide1-Methoxy-2-naphthyl isocyanateThis compound

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. organicreactions.orgwikipedia.org While less common for the direct synthesis of simple naphthylamines, it can be employed for the synthesis of more complex derivatives. The reaction involves the rearrangement of a system where a nucleophilic center is separated by two or three atoms from an aromatic ring bearing a leaving group. organicreactions.org For the synthesis of a this compound derivative, a precursor with a suitable side chain containing a nucleophile and a leaving group on the naphthalene ring would be required.

A method for preparing 2-naphthylamine from 2-acetonaphthone involves a rearrangement reaction of the intermediate 2-naphthyl ketoxime in the presence of polyphosphoric acid to yield 2-acetyl naphthylamine, which is then deacetylated. google.com A similar approach could potentially be adapted for a methoxy-substituted acetonaphthone.

Synthesis of this compound Derivatives through Advanced Functionalization

This compound can serve as a building block for the synthesis of various derivatives, most notably Schiff bases. Schiff bases, or azomethines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govresearchgate.netijacskros.com These compounds are of significant interest due to their diverse applications.

The synthesis of Schiff bases from this compound would involve its reaction with a suitable aldehyde or ketone, typically in a solvent like ethanol and often with acid or base catalysis to facilitate the dehydration step. researchgate.netneliti.com

Table 4: General Synthesis of Schiff Bases from this compound

This compoundCarbonyl CompoundSolventCatalyst (optional)Product
YesAldehyde (e.g., Benzaldehyde)EthanolAcetic AcidN-Benzylidene-1-methoxy-2-naphthylamine
YesKetone (e.g., Acetone)Methanol (B129727)-N-(Propan-2-ylidene)-1-methoxy-2-naphthylamine

The reaction progress can often be monitored by the formation of a precipitate or by chromatographic techniques. The resulting Schiff bases can be isolated and purified by recrystallization. neliti.com

Annulation and Heterocycle Formation (e.g., Azetidinone, Thiazolidinone Moieties)

The formation of heterocyclic rings, such as azetidinones and thiazolidinones, from naphthylamine precursors represents a significant area of synthetic chemistry. These moieties are core structures in various biologically active compounds, including antibiotics.

Azetidinone Formation: The synthesis of 2-azetidinone, or β-lactam, rings often proceeds through the cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. This reaction, known as the Staudinger synthesis, involves the initial formation of an imine (Schiff base) from the parent amine (a this compound derivative) and an appropriate aldehyde. The subsequent [2+2] cycloaddition with chloroacetyl chloride yields the four-membered azetidinone ring. The reaction conditions, including temperature and solvent, can influence the stereochemistry of the final product. Microwave irradiation has also been employed to facilitate this synthesis, sometimes under solvent-free conditions.

Thiazolidinone Formation: Thiazolidin-4-one derivatives can be synthesized from naphthylamine precursors through multi-step or one-pot condensation and cyclization reactions. A common method involves the reaction of a Schiff base, derived from a naphthylamine, with a compound containing a thiol group, such as mercaptoacetic acid. For instance, a series of 4-thiazolidinone derivatives were synthesized by reacting 3-formyl-2-arylindole derivatives with 2-aminonaphthalene and mercaptoacetic acid. The cyclization effectively builds the five-membered thiazolidinone ring containing both sulfur and nitrogen heteroatoms.

Oxidative Coupling Reactions (e.g., Electrochemical Synthesis of Binaphthylamines)

Oxidative coupling reactions are powerful tools for the formation of C-C bonds, particularly in the synthesis of axially chiral biaryl compounds like 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives. These compounds are crucial as ligands in asymmetric catalysis.

A facile and environmentally friendly method for synthesizing BINAM derivatives involves the anodic dehydrogenative homocoupling of 2-naphthylamines. This electrochemical approach avoids the need for transition-metal reagents or stoichiometric oxidants, producing hydrogen gas as the only byproduct. The reaction proceeds via a single-electron transfer from the naphthylamine at the anode, leading to a radical cation intermediate. A subsequent radical-radical coupling affords the desired binaphthylamine product.

Research has demonstrated the effectiveness of this electrochemical method for a range of N-substituted 2-naphthylamines. Substrates with methoxy (B1213986) groups have been shown to readily undergo this transformation, yielding the corresponding binaphthylamine products in good to excellent yields, ranging from 65% to 95%. This highlights the compatibility of the methoxy substituent with the electrochemical oxidative coupling conditions.

Mannich-Type Reactions for Amidoalkylation

Information regarding the specific application of Mannich-type reactions for the amidoalkylation of this compound is not extensively detailed in the reviewed literature. The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another aldehyde) and a primary or secondary amine. The product is a β-amino-carbonyl compound, also known as a Mannich base. While this reaction is versatile for the functionalization of various aromatic and heterocyclic systems, its direct application for amidoalkylation on the this compound scaffold specifically has not been prominently featured in the searched sources.

Transition-Metal-Catalyzed Peri-Selective Alkoxylation and Arylation Reactions

Transition-metal catalysis offers a highly effective strategy for the regioselective functionalization of C-H bonds in naphthylamine derivatives. Specifically, cobalt-catalyzed reactions have been developed for the peri-selective alkoxylation at the C-8 position of the naphthalene core. This method provides an efficient route to synthesize aryl ethers, which are common structural motifs in natural products and pharmaceuticals.

The reaction typically employs a directing group, such as a picolinamide (B142947) attached to the amino group of the naphthylamine, to guide the catalyst to the C-8 position. Using a cobalt catalyst, such as Co(OAc)₂·4H₂O or CoF₂, and an oxidant like Ag₂CO₃, the C-H bond at the peri position is activated and can react with a variety of primary and secondary alcohols.

Notably, this methodology has been successfully applied to naphthylamine substrates bearing a methoxy group. When a methoxy group was located at the C-7 position of the naphthylamine substrate, the sterically hindered C-8 alkoxylated product was obtained in a high yield of 81%. This demonstrates the tolerance of the methoxy group and the robustness of the catalytic system in accessing sterically congested products.

Cobalt-Catalyzed Peri-Selective Alkoxylation of Naphthylamine Derivatives
SubstrateCatalystOxidantAlcoholProduct YieldReference
N-(naphthalen-1-yl)picolinamideCo(OAc)₂·4H₂OAg₂CO₃Hexafluoroisopropanol (HFIP)66%
N-(naphthalen-1-yl)picolinamideCoF₂Ag₂CO₃Hexafluoroisopropanol (HFIP)71%
N-(7-methoxynaphthalen-1-yl)picolinamideCoF₂Ag₂CO₃Hexafluoroisopropanol (HFIP)81%
Halogenated NaphthylaminesCo(OAc)₂·4H₂OAg₂CO₃Various Alcohols86-88%

Formation of Specialized Derivatives (e.g., Phenothiazine-3-sulphonamide, Naphthalene-benzamide)

The this compound scaffold can be utilized to construct more complex and specialized derivatives, such as those containing phenothiazine or benzamide moieties.

Phenothiazine Derivatives: Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with significant biological activities. The synthesis of a phenothiazine structure can be achieved through a multi-step process starting from a naphthylamine. For example, a base-catalyzed reaction between 1-naphthylamine (B1663977) and 4-chloroaniline can form an intermediate diarylamine. This intermediate is then treated with sulfur and a catalytic amount of iodine in a high-boiling solvent like 1,2-dichlorobenzene to induce cyclization and form the phenothiazine ring system. Subsequent reaction of the resulting phenothiazine amine with various arylsulfonyl chlorides yields the final phenothiazine-3-sulphonamide derivatives.

Naphthalene-benzamide Derivatives: The formation of a naphthalene-benzamide linkage is a straightforward amidation reaction. The amino group of this compound can react with a benzoyl chloride derivative or benzoic acid (using a coupling agent) to form the corresponding N-(1-methoxynaphthalen-2-yl)benzamide. This reaction is a fundamental transformation in organic chemistry for creating amide bonds.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

Asymmetric Catalysis in Naphthylamine Derivative Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. For derivatives of this compound, especially those with axial chirality like BINAMs, asymmetric synthesis is of paramount importance.

The enantioselective oxidative coupling of 2-naphthylamine derivatives can be achieved using chiral catalysts. For the related 2-naphthol substrates, various chiral metal complexes, including those of iron, copper, and vanadium, have been successfully employed to catalyze asymmetric oxidative coupling, producing axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives with high enantiomeric excess. Similar principles can be applied to naphthylamine substrates, although they can present greater challenges due to potential side reactions. The catalyst, featuring a chiral ligand, creates a chiral environment that directs the coupling reaction to favor the formation of one enantiomer over the other.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This is a critical technique for producing optically active compounds. wikipedia.org The most prevalent method involves the use of a chiral resolving agent to convert the enantiomers into diastereomers. wikipedia.orgmdpi.com These diastereomeric pairs exhibit different physical properties, such as solubility, which allows for their separation by conventional methods like crystallization. mdpi.com Following separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

A common approach for resolving amines involves their reaction with a chiral acid to form diastereomeric salts. wikipedia.org The differential solubility of these salts in a given solvent allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The less soluble diastereomer is typically targeted, while the more soluble one remains in the mother liquor. wikipedia.org The resolved amine enantiomer is then recovered by treatment with a base to remove the chiral acid.

While specific resolution data for this compound is not extensively detailed in the literature, a practical example can be found in the synthesis of the closely related compound, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine. In this synthesis, the optical resolution of a precursor, 2-(3-methoxybenzyl)succinic acid, was achieved using (1R,2S)-2-(benzylamino)cyclohexylmethanol as the chiral resolving agent. The resulting diastereomeric salt was separated, and the desired enantiomer was then converted through several steps, including an intramolecular Friedel-Crafts reaction and a Hofmann rearrangement, to yield the final enantiomerically pure product. nih.gov This case study highlights a viable pathway for achieving enantiomeric enrichment in methoxy-substituted naphthylamine derivatives through classical resolution.

Beyond crystallization, chiral column chromatography is another powerful technique for enantiomeric separation. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com

Table 1: Common Chiral Resolution Techniques

TechniquePrincipleKey Features
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent.Widely applicable, cost-effective, dependent on finding a suitable resolving agent and crystallization conditions. wikipedia.orgmdpi.com
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP).High separation efficiency, applicable to a wide range of compounds, can be used for both analytical and preparative scales. mdpi.com
Kinetic Resolution One enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer enriched.Can provide access to both the product and the unreacted starting material in enantiomerically enriched forms. The maximum theoretical yield for one enantiomer is 50%. rsc.org

Strategies for Atropisomer Synthesis in Naphthylamine Scaffolds

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In N-aryl naphthylamine scaffolds, the steric hindrance caused by substituents near the C-N bond can lead to the existence of stable, separable atropisomeric enantiomers. The direct, stereoselective synthesis of these atropisomers is a highly sought-after goal in asymmetric synthesis.

A prominent strategy for the atroposelective synthesis of N-C axially chiral compounds involves organocatalysis. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for this purpose. For instance, the direct arylation of 2-naphthylamines with iminoquinones, catalyzed by a CPA, has been developed for the atroposelective synthesis of axially chiral biaryl amino alcohols. nih.gov This reaction takes advantage of the ability of the CPA to control the stereochemical outcome of the C-N bond formation, leading to high enantioselectivity. nih.gov

Another successful organocatalytic approach employs N-heterocyclic carbenes (NHCs). NHC catalysis has been utilized for the atroposelective synthesis of N-aryl phthalimides. chemrxiv.orgchemrxiv.orgresearchgate.net In this methodology, a phthalamic acid, generated from a phthalic anhydride and an aniline (B41778) derivative, is activated in situ. The subsequent NHC-catalyzed atroposelective amidation proceeds under mild conditions to furnish the N-aryl phthalimide products in excellent yields and high enantiomeric ratios. chemrxiv.orgchemrxiv.orgresearchgate.net This strategy demonstrates the versatility of organocatalysis in constructing sterically hindered C-N axial chirality.

Table 2: Research Findings on Atroposelective Synthesis of Naphthylamine Derivatives

Catalytic SystemSubstrate ScopeKey FindingsEnantiomeric Ratio (er) / Enantiomeric Excess (ee)
Chiral Phosphoric Acid (CPA) 2-Naphthylamines and iminoquinonesFirst organocatalytic direct arylation of 2-naphthylamines for atroposelective synthesis of biaryl amino alcohols. nih.govUp to 99:1 er nih.gov
N-Heterocyclic Carbene (NHC) Phthalamic acids derived from anilines and phthalic anhydridesAtroposelective synthesis of N-aryl phthalimides via in-situ acid activation and amidation under mild conditions. chemrxiv.orgchemrxiv.orgresearchgate.netUp to 99:1 er researchgate.net

These advanced synthetic strategies provide efficient routes to enantiomerically enriched naphthylamine derivatives. Chiral resolution offers a reliable method for separating racemic mixtures, while atroposelective synthesis presents a more direct and atom-economical approach to accessing single enantiomers of axially chiral compounds. The continued development of these methodologies is crucial for advancing the applications of these valuable chiral building blocks.

Spectroscopic and Structural Elucidation of 1 Methoxy 2 Naphthylamine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, Multinuclear NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 1-methoxy-2-naphthylamine and its derivatives. ¹H and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound derivatives, the protons of the naphthalene (B1677914) core typically appear as a complex series of multiplets in the aromatic region (δ 6.5–8.5 ppm). The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the ring. The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, generally found in the upfield region of δ 3.7–4.0 ppm. For the parent amine, the amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For instance, in Schiff base derivatives of naphthylamines, the azomethine proton (-N=CH-) gives a characteristic singlet at approximately δ 8.2-8.5 ppm. xiahepublishing.comitera.ac.id In N-acetyl derivatives, the methyl protons of the acetyl group introduce a new singlet around δ 2.64 ppm. arkat-usa.org

Interactive Data Table: Representative ¹H NMR Data for Naphthylamine Derivatives

Compound/Fragment Proton Chemical Shift (δ, ppm) Multiplicity Reference
Methoxy Group -OCH₃ 3.7 - 4.0 Singlet xiahepublishing.com
Aromatic Naphthalene Core Ar-H 6.7 - 8.4 Multiplet xiahepublishing.comarkat-usa.org
Azomethine (Schiff Base) -N=CH- 8.2 - 8.5 Singlet xiahepublishing.comitera.ac.id
N-Acetyl Group -COCH₃ ~2.64 Singlet arkat-usa.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbon atom of the methoxy group is typically observed at δ 55–60 ppm. xiahepublishing.com The ten carbon atoms of the naphthalene ring system resonate in the range of δ 105–150 ppm. The carbon atom bearing the methoxy group (C-1) and the one bearing the amino group (C-2) show distinct chemical shifts influenced by the electronic effects of these substituents. Quaternary carbons, such as C-1, C-2, and the bridgehead carbons (C-4a, C-8a), can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For example, studies on various naphthylamine derivatives have identified the aromatic carbons within this δ 105-150 ppm range. xiahepublishing.comarkat-usa.org In Schiff base derivatives, the imine carbon (-C=N) signal appears further downfield, typically between δ 158-163 ppm. xiahepublishing.com

Interactive Data Table: Representative ¹³C NMR Data for Naphthylamine Derivatives

Compound/Fragment Carbon Chemical Shift (δ, ppm) Reference
Methoxy Group -OCH₃ 55 - 60 xiahepublishing.com
Aromatic Naphthalene Core Ar-C 105 - 150 xiahepublishing.comarkat-usa.org
Imine Carbon (Schiff Base) -C=N 158 - 163 xiahepublishing.com
Acetyl Carbonyl (Acyl) -C=O ~199 arkat-usa.org

Multinuclear NMR, such as ¹⁵N NMR, could also be employed to directly probe the nitrogen environment of the amine group, providing further structural confirmation, though this is less commonly reported.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within the molecule.

Key characteristic absorption bands include:

N-H Stretching: The primary amine (-NH₂) group of this compound exhibits characteristic symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹.

C-O Stretching: The C-O bond of the methoxy group gives rise to a strong absorption band, typically found between 1250–1050 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are observed above 3000 cm⁻¹. itera.ac.id

Aromatic C=C Stretching: The skeletal vibrations of the aromatic ring appear as a series of sharp bands in the 1450–1600 cm⁻¹ region. itera.ac.id

C=N Stretching: In Schiff base derivatives, the formation of the imine bond is confirmed by a strong absorption band around 1600-1630 cm⁻¹. xiahepublishing.comitera.ac.id

Interactive Data Table: Characteristic FT-IR Absorption Bands for Naphthylamine Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity Reference
Amine (-NH₂) N-H Stretch 3300 - 3500 Medium-Weak
Methoxy (-OCH₃) C-O Stretch 1050 - 1250 Strong
Aromatic Ring C-H Stretch > 3000 Medium-Weak itera.ac.id
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong itera.ac.id
Imine (-C=N) C=N Stretch 1600 - 1630 Strong xiahepublishing.comitera.ac.id

These vibrational frequencies can also provide information on molecular interactions, such as hydrogen bonding, which can cause shifts in the N-H and C=O (in derivatives) stretching frequencies.

Electronic Spectroscopy (UV-Vis) and Analysis of Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore, and its absorption spectrum is characterized by intense π→π* transitions.

For naphthylamine derivatives, the UV-Vis spectra typically show multiple absorption bands. For example, a Schiff base derived from 1-naphthylamine (B1663977) displayed intense absorption peaks at 240 nm, 279 nm, and 317 nm, which are assigned to π→π* transitions of the conjugated π-bonding systems and n→π* transitions for the azomethine group. itera.ac.id The position and intensity of these bands are influenced by substituents on the naphthalene ring and the solvent used for analysis. The methoxy and amino groups, being auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Studies on various hydroxynaphthoic and methoxynaphthoic acids have shown that the substitution pattern significantly affects the absorption maxima. ias.ac.in

Interactive Data Table: Representative UV-Vis Absorption Maxima (λₘₐₓ) for Naphthylamine Derivatives

Compound Type Solvent λₘₐₓ (nm) Transition Type Reference
1-Naphthylamine Ethanol 313 π→π* researchgate.net
Schiff Base of 1-Naphthylamine Methanol (B129727) 240, 279, 317 π→π* / n→π* itera.ac.id
Di-6,6′-Methoxy-bi(2-Naphthol) Methanol 230 π→π* sigmaaldrich.cn

Analysis of these photophysical properties is crucial for applications in materials science, such as in the development of fluorescent probes.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula. arkat-usa.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In electron ionization (EI-MS), the molecular ion peak [M]⁺ is typically observed. For 1-methoxynaphthalene (B125815), a related compound, the mass spectrum shows a prominent molecular ion peak at m/z 158, with fragmentation involving the loss of a methyl radical (-CH₃) or a formyl radical (-CHO). nist.gov For 2-naphthylamine (B18577), the molecular ion is observed at m/z 143. massbank.eu Therefore, for this compound (C₁₁H₁₁NO), the expected molecular weight is approximately 173.21 g/mol , and its mass spectrum would likely show a molecular ion at m/z 173.

Fragmentation of this compound would likely involve pathways such as the loss of a methyl group from the methoxy ether, or cleavage of the C-N bond. Tandem MS (MS/MS) techniques are particularly useful for elucidating these fragmentation pathways, which is critical for the structural confirmation of unknown derivatives in complex mixtures. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For example, the crystal structure of a Schiff base derivative of 1-naphthylamine was solved, revealing a monoclinic space group P2₁/n. eurjchem.comresearchgate.net Such analyses provide unequivocal confirmation of the molecular connectivity and stereochemistry. Furthermore, crystallographic data reveals details about intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking, which govern the crystal packing. In one derivative, an intermolecular C-H···N hydrogen bond was identified. eurjchem.com These non-covalent interactions are crucial for understanding the physical properties of the material.

Interactive Data Table: Example Crystallographic Data for a Naphthylamine Derivative

Parameter Value Reference
Compound 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine eurjchem.comresearchgate.net
Crystal System Monoclinic eurjchem.comresearchgate.net
Space Group P2₁/n eurjchem.comresearchgate.net
a (Å) 7.28280(10) eurjchem.comresearchgate.net
b (Å) 9.94270(10) eurjchem.comresearchgate.net
c (Å) 24.0413(2) eurjchem.comresearchgate.net
β (°) 97.0120(10) eurjchem.comresearchgate.net
Volume (ų) 1727.83(3) eurjchem.comresearchgate.net

Data for a related derivative illustrates typical parameters obtained from X-ray analysis.

Chromatographic Techniques for Purity Assessment and Separation of Complex Mixtures

Chromatographic methods are indispensable for the purification of this compound and its derivatives, as well as for the assessment of sample purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and separation of naphthylamine isomers and their derivatives. researchgate.netjlu.edu.cn Reversed-phase HPLC, often using a C18 column, is common. The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. researchgate.net The use of ion-pair reagents can improve the retention and resolution of basic compounds like amines. researchgate.net Chiral HPLC, employing a chiral stationary phase, is essential for the separation of enantiomers of chiral naphthylamine derivatives. sigmaaldrich.cn Detection is commonly performed using a UV detector, set at a wavelength where the naphthalene chromophore absorbs strongly, such as 230 nm. sigmaaldrich.cn

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile naphthylamine derivatives. It provides excellent separation and allows for the identification and quantification of components in a mixture. ggoya.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of purity. arkat-usa.org The choice of the mobile phase (eluent) is critical for achieving good separation of spots on the TLC plate.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgscienceopen.com The core principle of DFT is that all ground-state properties of a system can be determined from its electron density. arxiv.org This approach offers a favorable balance between computational cost and accuracy, making it a standard tool in modern computational chemistry. arxiv.orgscienceopen.comnih.gov

One of the primary applications of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. mdpi.com The optimization algorithm adjusts atomic coordinates to minimize the total energy of the system, yielding precise information on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations have been effectively used to optimize the ground state structures of related naphthol-based and naphthylamine compounds. mdpi.comnih.gov Through such calculations, a detailed and accurate molecular geometry for 1-methoxy-2-naphthylamine can be established.

Beyond structural determination, DFT is used for electronic structure analysis. This involves examining the distribution of electrons within the molecule, which governs its chemical behavior. DFT calculations provide insights into the molecular orbitals and their energy levels, which are fundamental to understanding chemical reactivity and spectroscopic properties. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Naphthalene (B1677914) Derivative (DFT) (Note: This table presents typical data obtained from DFT geometry optimization for a related naphthalene structure to illustrate the output of such an analysis.)

Parameter Bond/Angle Calculated Value
Bond Length C1-C2 1.37 Å
Bond Length C-N 1.40 Å
Bond Length C-O 1.36 Å
Bond Angle C1-C2-C3 120.5°
Bond Angle C-N-H 112.0°

Quantum Chemical Calculations for Reactivity Prediction and Mechanism Elucidation

Quantum chemical calculations are indispensable for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. researchgate.netnih.gov By computing the energies of reactants, products, and transition states, these methods can map out the entire reaction pathway. nih.gov DFT is a commonly used method for these calculations, providing a way to solve the Schrödinger equation with reasonable accuracy under various approximations. scienceopen.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. ajchem-a.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. A large energy gap implies high stability and low reactivity. ajchem-a.com For this compound, FMO analysis would involve calculating the energies of these orbitals to predict its reactive behavior in various chemical environments. For example, DFT calculations on a related Tröger's base featuring a naphthalimide unit revealed that the HOMO was primarily located on the electron-donating part of the molecule, while the LUMO was localized on the electron-accepting part. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The values below are representative examples for a substituted naphthalene system to demonstrate typical FMO analysis results.)

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -7.59 Electron Donor (Nucleophilicity)
LUMO -1.79 Electron Acceptor (Electrophilicity)

| Energy Gap (ΔE) | 5.80 | Indicator of Chemical Reactivity |

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity, polarity, and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the Lewis-like bonding structure of a molecule. nih.gov It examines the localized bonds, lone pairs, and intermolecular interactions, offering a chemically intuitive interpretation of the wavefunction. nih.govjoaquinbarroso.com

NBO analysis calculates the natural atomic charges on each atom, revealing the sites most susceptible to electrophilic or nucleophilic attack. wisc.eduuni-rostock.de Furthermore, it analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by second-order perturbation theory, indicates the degree of charge delocalization and hyperconjugation, which contribute to molecular stability. semanticscholar.org For this compound, NBO analysis could reveal how the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups influence the charge distribution across the naphthalene ring system.

Table 3: Illustrative Natural Population Analysis (NPA) Charges (Note: This table provides example atomic charges for key atoms in a related substituted aromatic amine to illustrate NBO output.)

Atom Element Natural Charge (e)
C1 Carbon -0.150
C2 Carbon -0.215
N Nitrogen -0.897
O Oxygen -0.550

Quantum chemical calculations are widely used to determine the thermochemical properties of molecules, such as their enthalpy of formation (ΔfH°), entropy, and heat capacity. nih.gov These properties are crucial for understanding the energetics of chemical reactions and predicting their feasibility and equilibrium positions.

High-level computational methods, such as the G3(MP2)//B3LYP composite method, can provide highly accurate theoretical values for the gas-phase standard molar enthalpy of formation. researchgate.net For example, a combined experimental and computational study on 1-methoxynaphthalene (B125815) successfully used this approach to derive its enthalpy of formation, with the calculated value showing excellent agreement with experimental data. researchgate.net Similar calculations for this compound would allow for the accurate determination of its thermodynamic stability and the enthalpy changes (ΔrH°) for reactions in which it participates.

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. longdom.org Theoretical calculations can provide valuable support for the assignment of experimental spectral data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. semanticscholar.orgnih.gov These calculations can predict the NMR spectrum, aiding in the structural elucidation and confirmation of the molecule. nih.gov

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. longdom.org By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion (e.g., stretching, bending), providing a detailed understanding of the molecule's vibrational properties. semanticscholar.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the wavelengths of maximum absorption (λmax). nih.gov These predictions are valuable for interpreting the electronic structure and optical properties of the compound. nih.gov

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table exemplifies the comparison between calculated and experimental data for a related aromatic compound.)

Spectroscopic Data Calculated Value Experimental Value
¹³C NMR (δ, ppm) 145.2 (C-O) 146.1
IR Frequency (cm⁻¹) 3450 (N-H stretch) 3462

In Silico Techniques for Molecular Property Prediction

In silico techniques refer to the use of computational methods to predict the properties of molecules, often before they are synthesized or tested experimentally. unpad.ac.id These methods are particularly prevalent in drug discovery and materials science for screening large numbers of compounds to identify promising candidates. nih.gov Predictions are typically based on the molecule's structure and employ various models, including machine learning and quantitative structure-activity relationship (QSAR) models. unpad.ac.idbiotechnologia-journal.org

For this compound, in silico tools could be used to predict a wide range of properties:

Physicochemical Properties: Parameters such as the octanol/water partition coefficient (logP), water solubility (logS), and polar surface area (PSA) can be estimated. biotechnologia-journal.org These properties are crucial for understanding a compound's behavior in different environments.

ADME Properties: In the context of drug development, it is vital to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov In silico servers can predict properties like human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. biotechnologia-journal.org

Toxicological Properties: Potential toxicity, such as mutagenicity, carcinogenicity, and hepatotoxicity, can be assessed using computational models that compare the query structure to databases of known toxic compounds. biotechnologia-journal.orgresearchgate.net

These predictive models help to prioritize compounds for further experimental investigation, reducing the time and cost associated with research and development. nih.gov

Catalytic Applications and Ligand Design Involving 1 Methoxy 2 Naphthylamine Derivatives

Design and Application of 1-Methoxy-2-naphthylamine Derivatives as Ligands for Transition Metal Catalysis

The design of chiral ligands derived from naphthylamine scaffolds, including this compound, is crucial for asymmetric catalysis. These ligands are integral to the synthesis of enantiomerically pure compounds, which are highly sought after in pharmaceuticals and materials science. nih.govrwth-aachen.de The structural rigidity and steric bulk of the naphthyl group, combined with the electronic influence of the methoxy (B1213986) and amine functionalities, allow for the creation of a well-defined chiral environment around a metal center. This controlled environment is key to achieving high levels of enantioselectivity in a variety of transition metal-catalyzed reactions.

For instance, chiral phosphine-phosphoramidite ligands have been developed from 1-naphthylamine (B1663977) for use in rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. dicp.ac.cn These ligands have demonstrated excellent enantioselectivities in the hydrogenation of α-dehydroamino acid esters, enamides, and α-enol ester phosphonates. dicp.ac.cn Similarly, novel chiral spirocyclic pyrrolidine (B122466) ligands have been employed in copper-catalyzed aerobic oxidative cross-coupling reactions of 2-naphthylamine (B18577) and 2-naphthol, yielding 3,3′-disubstituted 2-amino-2′-hydroxy-1,1′-binaphthyls with high yields and enantioselectivities. mdpi.com

The versatility of the this compound framework allows for the synthesis of a diverse range of ligands. By modifying the substituents on the naphthyl ring or the amine group, researchers can systematically tune the steric and electronic properties of the ligand to optimize its performance for a specific catalytic transformation. This has led to the development of highly effective catalysts for reactions such as C-H amination and cross-coupling reactions. mdpi.commdpi.com

Table 1: Applications of Naphthylamine-Derived Ligands in Transition Metal Catalysis

Ligand TypeMetalReaction TypeSubstrate ClassProduct ClassRef.
Chiral Phosphine-PhosphoramiditeRhodiumAsymmetric HydrogenationFunctionalized OlefinsChiral Alkanes dicp.ac.cn
Chiral Spirocyclic PyrrolidineCopperOxidative Cross-Coupling2-Naphthylamine, 2-NaphtholBinaphthyls mdpi.com
Picolinamide-DirectedSilverC-H Amination1-Naphthylamine Derivatives4-Aminated Naphthylamines mdpi.com
PhosphinePalladiumAsymmetric Cross-CouplingAryl HalidesBiaryls mdpi.com

Organocatalysis with Naphthylamine Derivatives (e.g., Chiral Phosphoric Acids)

Chiral phosphoric acids (CPAs) derived from binaphthyl structures, which are closely related to this compound, have emerged as powerful organocatalysts for a wide array of asymmetric transformations. sigmaaldrich.come3s-conferences.org These Brønsted acids operate through a bifunctional activation mechanism, utilizing both the acidic proton and the basic phosphoryl oxygen to activate electrophiles and nucleophiles simultaneously. researchgate.net This dual activation within a defined chiral pocket enables high levels of stereocontrol. researchgate.net

CPAs have proven particularly effective in reactions involving imines, such as reductive aminations, where they can achieve excellent yields and high enantioselectivities. sigmaaldrich.come3s-conferences.org The atroposelective synthesis of axially chiral compounds, a significant challenge in organic synthesis, has also been successfully addressed using CPA catalysis. beilstein-journals.orgbeilstein-journals.org For example, the organocatalytic atroposelective construction of axially chiral arylquinones has been achieved through the reaction of 2-naphthylamines with o-naphthoquinones, catalyzed by a CPA. researchgate.netresearchgate.net This reaction proceeds via a sequential asymmetric conjugate addition, central-to-axial chirality transfer, and oxidation. researchgate.net

The development of novel non-biaryl C-N atropisomers, such as naphthalene-1,2-diamines, has been accomplished through the direct enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates, catalyzed by CPAs. nih.govmdpi.com This strategy relies on a concerted control of π-π interactions and dual hydrogen bonding to construct the chiral N-C axis. nih.gov The resulting atropisomers are stabilized by an intramolecular hydrogen bond. nih.gov

Table 2: Organocatalytic Reactions Utilizing Naphthylamine-Related Chiral Phosphoric Acids

Reaction TypeCatalystSubstratesProductKey FeatureRef.
Atroposelective Arylquinone SynthesisChiral Phosphoric Acid2-Naphthylamines, o-NaphthoquinonesAxially Chiral ArylquinonesSequential Asymmetric Conjugate Addition researchgate.netresearchgate.net
Atroposelective C-H AminationChiral Phosphoric AcidN-Aryl-2-naphthylamines, AzodicarboxylatesNaphthalene-1,2-diaminesConstruction of Non-biaryl C-N Atropisomers nih.govmdpi.com
Asymmetric AllylationChiral Phosphoric AcidKetones, Allylic BromidesTertiary Chiral AlcoholsReagent-Based Switch in Stereopreference nih.gov
Atroposelective Friedel-Crafts AminationCinchona Alkaloid Derivative8-Amino-2-naphthols, AzodicarboxylatesNon-biaryl AtropisomersSynthesis of Non-biaryl Atropisomers mdpi.com

Electrocatalytic Transformations Utilizing Naphthylamine Compounds

Naphthylamine compounds, including polymers derived from 1-naphthylamine, have shown significant promise in the field of electrocatalysis. researchgate.netjwent.netjwent.net These materials can be used to modify electrode surfaces, enhancing their catalytic activity and enabling a range of electrochemical transformations. researchgate.net The electropolymerization of 1-naphthylamine results in the formation of poly(1-naphthylamine) (PNA), a conductive polymer with excellent thermal stability, electrochemical properties, and film-forming capabilities. jwent.netjwent.net

PNA and its nanocomposites have been utilized as electrode modifiers for the electrocatalytic reduction and sensing of various analytes. jwent.netjwent.net For example, silver/poly(1-naphthylamine) (Ag/PNA) nanocomposites have demonstrated enhanced electrocatalytic activity towards the reduction of 4-nitrophenol. jwent.netjwent.net The synergistic interaction between the PNA matrix and the dispersed silver nanoparticles leads to improved catalytic efficiency. jwent.netjwent.net

Furthermore, platinum nanoparticles functionalized with 1-naphthylamine have been investigated for their electrochemical activity. researchgate.net These functionalized nanoparticles can undergo reversible oxidation and reduction while simultaneously catalyzing reactions such as CO oxidation. researchgate.net The catalytic activity can be tuned by controlling the ligand coverage on the nanoparticle surface. researchgate.net The development of such modified electrodes provides a strategy for designing advanced electrocatalysts with tailored electronic structures. researchgate.net

Table 3: Electrocatalytic Applications of Naphthylamine-Based Materials

MaterialApplicationAnalyte/ReactionKey FindingRef.
Poly(1-naphthylamine)-Silver NanocompositeElectrocatalytic Reduction & Sensing4-NitrophenolEnhanced catalytic efficacy and sensing potential. jwent.netjwent.net
1-Naphthylamine Functionalized Pt NanoparticlesElectrocatalysisCO OxidationReversible redox switching and tunable catalytic activity. researchgate.net
Poly(1,8-diaminonaphthalene) Modified ElectrodeElectrocatalytic OxidationHydroquinoneDecreased overpotential and increased reaction rate. researchgate.net
Hairpin DNA Immobilized on Gold ElectrodeElectrochemical SensingAmino-substituted NaphthalenesIntercalative interaction leads to detectable signal changes. nih.gov

Development of Novel Catalytic Systems Based on Naphthylamine Scaffolds

The inherent structural and electronic features of the naphthylamine framework make it an excellent scaffold for the development of novel catalytic systems. mdpi.com The ability to introduce various functional groups at different positions on the naphthalene (B1677914) ring allows for the creation of a diverse library of ligands and catalysts with tailored properties. beilstein-journals.org This has led to the design of innovative catalysts for a range of challenging chemical transformations.

One area of active research is the development of catalysts for the atroposelective synthesis of complex chiral molecules. researchgate.net For example, bifunctional chiral phosphoric acid catalysts have been designed to facilitate the reaction between 2-naphthylamines and o-naphthoquinones, leading to the formation of axially chiral arylquinones. researchgate.net These catalysts operate through a sequential asymmetric conjugate addition, central-to-axial chirality transfer, and oxidation mechanism. researchgate.net

Furthermore, the development of heterogeneous catalysts based on naphthylamine derivatives is a growing area of interest. beilstein-journals.orgresearchgate.net For instance, a novel heterogeneous copper catalyst has been developed using modified lignosulfonate as a support, which has shown high efficiency in the synthesis of nitrogen-containing heterocycles from naphthylamine and other aniline (B41778) derivatives. beilstein-journals.org Poly(1-naphthylamine)-silver nanocomposites have also been prepared and utilized as heterogeneous catalysts for the reduction of organic pollutants. researchgate.net These heterogeneous systems offer advantages in terms of catalyst recovery and reusability, making them more sustainable for industrial applications. researchgate.net

The exploration of new reaction pathways and catalytic cycles is also a key aspect of this research. The design of catalysts that can operate through novel mechanisms, such as metal-ligand cooperativity or synergistic catalysis, is a major goal. rsc.orgrsc.org The unique electronic properties of the this compound scaffold can be harnessed to promote such unconventional catalytic pathways.

Mechanistic Insights into Catalytic Cycles and Selectivity

Understanding the mechanistic details of catalytic cycles is paramount for the rational design of more efficient and selective catalysts. rsc.orgrsc.orgnih.gov For catalytic systems involving this compound derivatives, a combination of experimental and computational studies has provided valuable insights into the factors that govern reactivity and stereoselectivity. mdpi.comnih.gov

In the context of chiral phosphoric acid-catalyzed reactions, the proposed mechanism often involves a dual hydrogen-bonding activation mode, where the catalyst interacts with both the nucleophile and the electrophile. nih.govmdpi.com For the atroposelective C-H amination of N-aryl-2-naphthylamines, it is believed that a π-π interaction between the catalyst and the substrate, in concert with the dual hydrogen bonding, controls the enantioselectivity. nih.gov The reaction proceeds through a nucleophilic addition to form an intermediate, followed by a central-to-axial chirality conversion upon rearomatization. mdpi.com

For transition metal-catalyzed reactions, the nature of the ligand-metal interaction is crucial. In the case of rhodium-catalyzed asymmetric hydrogenation with phosphine-phosphoramidite ligands derived from 1-naphthylamine, the chiral pocket created by the ligand around the metal center dictates the facial selectivity of the olefin substrate coordination. dicp.ac.cn

Mechanistic studies also shed light on the role of various reaction parameters, such as solvent and temperature, on the catalytic outcome. For instance, in the CPA-catalyzed atroposelective amination, a significant solvent effect has been observed, highlighting the importance of the reaction medium in stabilizing the transition state. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures of key intermediates and transition states, providing a deeper understanding of the reaction pathways and the origins of selectivity. rsc.orgrsc.orgnih.gov These insights are critical for the further development of novel catalytic systems based on this compound and related scaffolds.

Advanced Research Applications and Broader Scientific Impact

Utilization as Precursors in Organic Light-Emitting Diode (OLED) Development

The development of efficient and stable Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of novel organic materials with tailored properties. Hole-transporting materials (HTMs) are a critical component of OLEDs, facilitating the injection and transport of positive charge carriers (holes) to the emissive layer. hodogaya.co.jpsigmaaldrich.com Naphthylamine derivatives are a prominent class of compounds used in the synthesis of HTMs due to their excellent charge carrier capabilities. ingentaconnect.com

While direct utilization of 1-Methoxy-2-naphthylamine as a precursor in published OLED research is not extensively documented, the inclusion of methoxy (B1213986) groups in HTM structures has been shown to be advantageous. Research on di- or tetra-substituted biphenyl (B1667301) derivatives with naphthylphenyl amine groups has demonstrated that the introduction of methoxy groups can significantly enhance device performance. ingentaconnect.com For instance, a disubstituted biphenyl-based HTM, when further substituted with two methoxy groups, exhibited superior luminance and power efficiencies compared to the commercial standard N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine (NPB). ingentaconnect.com This improvement is attributed to a better charge balance within the device. ingentaconnect.com The electron-donating nature of the methoxy group can modulate the highest occupied molecular orbital (HOMO) energy level of the material, leading to more efficient hole injection from the anode. ingentaconnect.com

Furthermore, carbazole (B46965) derivatives, another important class of materials for OLEDs, have been functionalized with naphthalene (B1677914) moieties to create soluble HTMs. researchgate.net The synthesis of various triarylamines, which form the core of many HTMs, often involves palladium-catalyzed reactions with secondary aryl amines. tandfonline.com The structural motif of this compound makes it a prime candidate for incorporation into such complex HTM architectures, with the potential to fine-tune the electronic and morphological properties of the resulting materials for enhanced OLED performance.

Application as Building Blocks for Chiroptical Materials and Advanced Sensors

Chiroptical materials, which interact differently with left- and right-circularly polarized light, are at the forefront of research in areas such as asymmetric catalysis, chiral sensing, and information storage. Axially chiral 1,1′-binaphthalene-2,2′-diamine (BINAM) and its derivatives are fundamental building blocks for these materials. mdpi.comresearchgate.net The synthesis of BINAMs often involves the oxidative coupling of 2-naphthylamine (B18577) derivatives. mdpi.com

Recent advancements have demonstrated the facile and environmentally friendly electrochemical synthesis of BINAM derivatives via the anodic dehydrogenative homo-coupling of 2-naphthylamines. mdpi.com This method has been successfully applied to substrates bearing methoxy groups, yielding the corresponding binaphthylamines in good to excellent yields. mdpi.com The presence of the methoxy group on the naphthylamine precursor can influence the electronic properties and solubility of the resulting chiroptical material.

In the realm of advanced sensors, naphthylamine derivatives have been employed as fluorescent probes. researchgate.net For example, a colorimetric chemosensor for the detection of copper(II) ions was developed based on the catalytic oxidation of 1-naphthylamine (B1663977), which leads to the formation of a colored polymer. polysciences.com The sensitivity and selectivity of such sensors can be tuned by modifying the substituents on the naphthylamine ring. The methoxy group in this compound, with its electron-donating character, could enhance the sensitivity or alter the detection mechanism of such sensors. While specific sensors based on this compound are not widely reported, the foundational chemistry suggests its potential as a building block for novel chemosensors for various analytes.

Exploration of Naphthylamine Derivatives in Medicinal Chemistry

Naphthylamine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The specific substitution pattern on the naphthalene ring is crucial for determining the pharmacological profile of these compounds.

A significant application of a derivative of this compound is in the synthesis of the drug Rotigotine, which is used for the treatment of Parkinson's disease and restless legs syndrome. lookchem.com A key intermediate in the synthesis of Rotigotine is (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride. lookchem.comgoogle.comsenovaph.com Several synthetic routes to this crucial intermediate have been developed, highlighting the industrial importance of this structural motif. google.com

Furthermore, research into other naphthylamine derivatives with similar structural features has shown promising therapeutic potential. For instance, compounds like 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-1-naphthylamine have been investigated for their neuroprotective and anti-proliferative effects, making them potential candidates for treating neurodegenerative diseases and cancer. uwaterloo.ca The synthesis of various substituted naphthylamine analogs containing moieties like azetidinone and thiazolidinone has also yielded compounds with significant antimicrobial activity. rsc.org These findings underscore the value of the methoxy-naphthylamine core as a template for the discovery of new therapeutic agents.

Derivative/AnalogTherapeutic Area/ApplicationKey Finding/UseReference
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochlorideNeurology (Anti-Parkinson's)Key intermediate in the synthesis of Rotigotine. lookchem.comgoogle.comsenovaph.com
1,2,3,4-Tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-1-naphthylamineNeurology, OncologyInvestigated for neuroprotective and anti-proliferative effects. uwaterloo.ca
Naphthylamine derivatives with azetidinone/thiazolidinone moietiesInfectious DiseasesExhibit broad-spectrum antimicrobial and antifungal activities. rsc.org
General Naphthylamine DerivativesVariousScaffold for antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai

Environmental Fate and Degradation Studies of Naphthylamine Compounds

The widespread use of aromatic amines in industrial processes necessitates an understanding of their environmental fate and potential for degradation. biorxiv.org Aromatic amines can be persistent in the environment and some, like 2-naphthylamine, are known carcinogens. canada.carsc.org Studies on the biodegradation of these compounds are therefore crucial for assessing their environmental impact and developing bioremediation strategies.

Research has shown that 1-naphthylamine can be degraded by certain microorganisms. For example, Pseudomonas sp. strain JS3066, isolated from a former naphthylamine manufacturing site, is capable of mineralizing 1-naphthylamine. lookchem.comcanada.ca The degradation pathway involves an initial glutamylation of the amine, followed by oxidation to 1,2-dihydroxynaphthalene, which is then further broken down via the well-established naphthalene degradation pathway. lookchem.comcanada.ca Activated sludge enrichment cultures have also been developed that can degrade 1-naphthylamine, following Michaelis-Menten kinetics.

While specific degradation studies on this compound are scarce, the presence of a methoxy group can influence the rate and pathway of microbial degradation. In some cases, methoxy substituents on aromatic rings can be cleaved by microbial enzymes. mdpi.com The US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides predicted data on the environmental fate of this compound, which can be used to model its persistence and mobility. epa.gov These predictions, combined with experimental data on related compounds, suggest that while it may undergo some level of biodegradation, its persistence in soil and water warrants further investigation. canada.caepa.gov

PropertyPredicted/Observed Value/BehaviorSignificanceReference
BiodegradationParent compound (1-naphthylamine) is biodegradable by specific microorganisms and activated sludge. Methoxy group may influence degradation rate.Potential for natural attenuation, but persistence is possible. lookchem.comcanada.camdpi.com
PersistenceAromatic amines can be persistent in water, sediment, and soil.Potential for long-term environmental presence. canada.ca
MobilityAromatic amines are generally soluble in water, suggesting potential for leaching into groundwater.Risk of contaminating water resources. canada.ca
Fish Biotransformation Half-Life (Km)Predicted average: 0.550 daysIndicates potential for biotransformation in aquatic organisms. epa.gov

Contribution to the Development of New Synthetic Reagents and Methodologies

The development of novel synthetic methods is a cornerstone of chemical research, enabling the efficient construction of complex molecules. This compound and its parent compound, naphthylamine, have been utilized in the development of new synthetic reagents and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy and reduced waste. rsc.org

For instance, 1-naphthylamine has been used in three-component condensation reactions with aldehydes and dimedone to synthesize benzo[c]acridine derivatives under solvent-free conditions using a nanoporous acid catalyst. ontosight.ai Similarly, MCRs involving naphthylamine, isatin, and other components have been developed for the synthesis of various spiro heterocycles. rsc.orgbeilstein-journals.org These methodologies provide rapid access to libraries of structurally diverse compounds for biological screening. The presence of the methoxy group in this compound could be exploited in similar MCRs to generate novel heterocyclic scaffolds with potentially unique properties.

Furthermore, new catalytic methods for the synthesis of naphthylamine derivatives have been developed. A mild dirhodium-catalyzed C-H amination of 2-methoxynaphthalene (B124790) has been reported, yielding N-methyl-2-methoxy-1-naphthylamine, an isomer of the target compound, with high efficiency. nih.govscispace.com Such advanced amination techniques are crucial for the selective synthesis of functionalized aromatic amines. The development of new reagents, such as those for the Mitsunobu reaction, has also expanded the toolkit for organic synthesis, although direct application with this compound is not explicitly detailed. mdpi.com The ongoing exploration of new reactions and reagents continues to enhance the synthetic utility of compounds like this compound, solidifying their role in modern organic chemistry.

Q & A

Q. What are the established synthetic routes for 1-Methoxy-2-naphthylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination or substitution reactions. For example, 1-methoxy-2-naphthol can be treated with ammonia or ammonium salts under controlled conditions to introduce the amine group. A key step is the purification of the hydrochloride salt (m.p. 49°C for the free base), often achieved via recrystallization or column chromatography . Improved methods for analogous compounds (e.g., 4-Methoxy-2-naphthylamine) use catalytic hydrogenation or palladium-mediated coupling, emphasizing temperature control (50–80°C) and inert atmospheres to prevent oxidation . Yield optimization requires careful stoichiometric balancing of reagents like sodium nitrite in diazotization steps.

Q. How is this compound characterized structurally, and what analytical techniques are most effective for confirming its identity?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3) and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C11_{11}H11_{11}NO) and fragmentation patterns.
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% required for biological studies) .
  • Melting Point Determination : Critical for distinguishing the free base (m.p. 49°C) from its hydrochloride salt .

Q. What preliminary toxicological data exist for this compound, and what model systems are typically used for initial safety assessments?

  • Methodological Answer : Bladder implantation studies in mice are a primary model. Pellet formulations (e.g., cholesterol or paraffin wax) containing this compound induced carcinomas in 36–42% of mice, highlighting its carcinogenic potential . Systemic toxicity assessments include:
  • Acute Exposure : Oral or dermal routes in rodents, monitoring hepatic/renal biomarkers (AST, ALT, BUN).
  • Subchronic Studies : 28-day exposure models to evaluate cumulative effects on hematological parameters and organ weights .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from non-methoxylated naphthylamine analogs, and what implications does this have for its bioactivation?

  • Methodological Answer : Unlike 2-naphthylamine (2-NA), which undergoes N-oxidation and N-acetylation to form carcinogenic metabolites, this compound’s methoxy group redirects metabolism toward N-glucuronidation (detoxification) and reduces N-oxidation. Key findings from rat hepatocyte studies:
Metabolic Pathway2-Naphthylamine (2-NA)This compound
N-Acetylation66% (untreated rats)15% (minor pathway)
N-Glucuronidation19%68% (predominant)
N-Oxidation3%Not detected
Induction with 3-methylcholanthrene (MC) increases C-oxidation in 2-NA but has minimal effect on this compound, suggesting methoxy groups block reactive intermediate formation .

Q. What experimental evidence supports the carcinogenic potential of this compound, and how do implantation studies inform its mechanism of action?

  • Methodological Answer : Bladder implantation in mice demonstrated direct carcinogenicity:
  • Tumor Incidence : 13/31 mice (42%) developed carcinomas with cholesterol pellets; 4/11 (36%) with paraffin wax .
  • Mechanism : The ortho-hydroxy-amine structure facilitates DNA adduct formation via enzymatic activation (e.g., CYP450-mediated oxidation). Comparatively, dimethylamino derivatives (e.g., 1-methoxy-2-dimethylaminonaphthalene) are non-carcinogenic, emphasizing the necessity of a free amine group for genotoxicity .

Q. How can researchers resolve contradictions between in vitro metabolic inactivation data and in vivo carcinogenicity findings for this compound?

  • Methodological Answer : Discrepancies arise from tissue-specific metabolism:
  • In Vitro Hepatocytes : Dominant N-glucuronidation suggests detoxification .
  • In Vivo Models : Bladder-specific CYP1A1/1B1 enzymes may reactivate the compound via demethylation, producing reactive intermediates.
    Resolution Strategy :

Use organotypic cultures (e.g., bladder urothelium) to assess localized metabolism.

Apply LC-MS/MS to track site-specific metabolites (e.g., hydroxylated derivatives in urine).

Compare species-specific cytochrome P450 profiles (rat vs. human isoforms) .

Q. What structure-activity relationships (SARs) have been identified for methoxy-substituted naphthylamines in carcinogenesis studies?

  • Methodological Answer : SAR studies highlight:
  • Methoxy Position : 1-Methoxy substitution on the naphthalene ring enhances carcinogenicity compared to 4-methoxy isomers, likely due to steric effects favoring DNA intercalation.
  • Amine Group : Free amines (e.g., -NH2_2) are critical; acetylated or dimethylated derivatives show reduced activity .
  • Hydroxy-Amines : Ortho-hydroxy-amines (e.g., 1-hydroxy-2-naphthylamine) exhibit higher carcinogenic potential due to redox cycling and quinone formation .

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